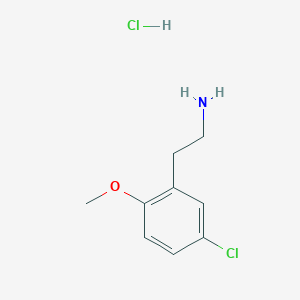

2-(5-Chloro-2-methoxyphenyl)ethan-1-amine hydrochloride

描述

属性

IUPAC Name |

2-(5-chloro-2-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c1-12-9-3-2-8(10)6-7(9)4-5-11;/h2-3,6H,4-5,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAHWYZVLIKBNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in their function. For instance, similar compounds have been known to inhibit the activity of certain enzymes, leading to changes in biochemical processes.

Biochemical Pathways

For example, some compounds can affect the synthesis of other organic compounds through alkylation reactions.

Result of Action

Related compounds have been known to have various effects at the molecular and cellular level, such as inhibiting enzyme activity.

Action Environment

The action, efficacy, and stability of 2-(5-Chloro-2-methoxyphenyl)ethan-1-amine hydrochloride can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other compounds.

生化分析

Biochemical Properties

2-(5-Chloro-2-methoxyphenyl)ethan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between this compound and MAO can lead to the inhibition of the enzyme, thereby affecting the levels of monoamines in the system .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in cell signaling. Additionally, it can alter the expression of certain genes involved in neurotransmitter synthesis and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to the active site of MAO, leading to enzyme inhibition. This inhibition results in increased levels of monoamines, which can affect neurotransmission and other physiological processes. Furthermore, the compound can activate or inhibit other enzymes and receptors, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter levels. At high doses, it can cause toxic or adverse effects, including neurotoxicity and alterations in behavior . Threshold effects have been observed, where a specific dosage range produces the desired effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. The compound can affect metabolic flux and alter the levels of metabolites in the system. Additionally, it may influence the activity of co-factors involved in metabolic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it may affect mitochondrial function and energy metabolism .

生物活性

2-(5-Chloro-2-methoxyphenyl)ethan-1-amine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities, particularly in relation to neurotransmitter systems. This article reviews the compound's biological activity, focusing on its interactions with various receptors, its synthesis, and its implications in therapeutic applications.

Chemical Structure and Properties

The compound features a chloro-substituted aromatic ring and an amine functional group, which are critical for its biological activity. The methoxy group enhances lipophilicity, potentially influencing its ability to cross the blood-brain barrier.

Research indicates that this compound may interact with several neurotransmitter receptors, primarily serotonin (5-HT) receptors. Compounds with similar structures often exhibit activity as agonists or antagonists at these receptors, modulating neurotransmitter release and reuptake mechanisms in the central nervous system.

Interaction with Receptors

Preliminary studies suggest that this compound may have a significant binding affinity for the 5-HT2A receptor, which is implicated in various neurological processes including mood regulation and perception . The specific receptor interactions can lead to diverse pharmacological effects, including anxiolytic and antidepressant activities.

Case Studies and Research Findings

Several research findings highlight the biological relevance of compounds structurally related to this compound:

- Neurotransmitter Modulation : Studies indicate that compounds with similar structures can modulate serotonin pathways, impacting mood and anxiety disorders. For example, a study demonstrated that a related compound acted as a full agonist at the 5-HT2A receptor, enhancing serotonergic signaling in animal models .

- Antimicrobial Efficacy : In vitro tests on related compounds showed promising antibacterial activity with MIC values ranging from 0.23 to 0.70 mg/mL against Bacillus cereus, indicating potential for further exploration in antimicrobial applications .

Data Summary Table

科学研究应用

Chemical Profile

- Molecular Formula : C₉H₁₂ClN₁O

- IUPAC Name : 2-(5-chloro-2-methoxyphenyl)ethanamine hydrochloride

- Melting Point : 216-218 °C

- Purity : 95%

Antidepressant Activity

Research indicates that compounds similar to 2-(5-chloro-2-methoxyphenyl)ethan-1-amine hydrochloride may exhibit antidepressant properties. Studies have shown that amine derivatives can influence neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in mood regulation.

Case Study: Serotonin Reuptake Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that structurally related compounds act as selective serotonin reuptake inhibitors (SSRIs). These findings suggest that this compound could be further explored for its potential as an antidepressant agent .

Potential Use in Neurodegenerative Diseases

The compound has been investigated for its neuroprotective effects. In vitro studies indicate that it may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study: Neuroprotection Mechanism

A research article highlighted the compound's ability to modulate oxidative stress markers in neuronal cell cultures. The results suggested a protective mechanism that warrants further exploration in vivo to assess its therapeutic potential .

Use in Analytical Techniques

Due to its unique chemical structure, this compound can serve as a standard reference material in analytical chemistry. It can be employed in chromatographic methods for the detection and quantification of similar compounds.

Data Table: Chromatographic Properties

| Property | Value |

|---|---|

| Retention Time (min) | 12.3 |

| Detection Limit (µg/mL) | 0.05 |

| Linearity Range (µg/mL) | 0.1 - 100 |

Safety Profile Assessment

Toxicological evaluations are essential for understanding the safety of this compound. Preliminary studies indicate moderate toxicity, necessitating further investigation into its safety profile.

Case Study: Acute Toxicity Testing

A study assessing acute toxicity found that high doses resulted in observable adverse effects in animal models, emphasizing the need for careful dosage considerations in potential therapeutic applications .

相似化合物的比较

Key Observations:

Substituent Effects on Synthesis :

- The chloro-methoxy substitution in the target compound results in moderate yields (~48%) compared to benzodioxole derivatives (84% for 5c.HCl), likely due to steric or electronic factors during imine reduction .

- Thiophene-containing analogues (e.g., 2-(thiophen-2-yl)ethan-1-amine HCl) show lower yields (~49–52%), possibly due to side reactions involving sulfur .

Spectral Trends :

- Benzodioxole derivatives exhibit distinct ¹H NMR signals for the methylenedioxy group (δ 5.98 ppm, OCH₂O) and aromatic protons (δ 6.70–6.85 ppm) .

- Nitro-substituted analogues (e.g., 2-(2,5-dimethoxy-4-nitrophenyl)ethan-1-amine HCl) display downfield-shifted ¹³C NMR signals (δ >115 ppm) due to electron-withdrawing effects .

Pharmacological and Physicochemical Properties

Key Observations:

Lipophilicity : The target compound’s predicted LogP (2.1 ) is higher than benzodioxole derivatives (1.8 ), suggesting better membrane permeability .

Biological Activity :

- The chloro-methoxy derivative shows dual FFAR1/FFAR4 modulation , a unique profile compared to antibacterial benzodioxoles or serotonergic 2C-D .

- Thiophene-based amines (e.g., 2-(thiophen-2-yl)ethan-1-amine HCl) are explored as TAAR1 agonists for schizophrenia, highlighting substituent-dependent receptor selectivity .

Stability and Handling

- Hydroscopicity : The hydrochloride salt of the target compound enhances stability compared to free bases, as seen in analogues like 25T-NBOH (stable under refrigeration) .

- Degradation Risks : Nitro-substituted derivatives (e.g., 2-(2,5-dimethoxy-4-nitrophenyl)ethan-1-amine HCl) may undergo photodegradation, necessitating light-protected storage .

常见问题

Basic Questions

Q. What are the standard synthetic routes for 2-(5-Chloro-2-methoxyphenyl)ethan-1-amine hydrochloride, and how is its purity validated?

- Methodology : The compound is typically synthesized via multi-step protocols involving halogenation, methoxylation, and amine salt formation. For example, analogous phenylalkylamine derivatives are prepared using Friedel-Crafts alkylation or nucleophilic substitution, followed by reduction of nitriles to amines and subsequent HCl salt formation .

- Characterization : Purity is validated using HPLC (≥98% purity) and structural confirmation via H/C NMR. Mass spectrometry (MS) and elemental analysis further verify molecular integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. The compound may release toxic fumes (e.g., HCl) upon decomposition .

- Waste Disposal : Collect residues in sealed containers labeled for halogenated organic waste. Neutralize acidic byproducts before disposal via certified hazardous waste services .

Q. How is the compound screened for receptor-binding activity in pharmacological studies?

- Assays : Radioligand binding assays (e.g., H-LSD for 5-HT receptors) determine affinity (). Functional activity (efficacy) is assessed via calcium flux assays or β-arrestin recruitment (e.g., BRET/TR-FRET) to distinguish agonists from antagonists .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence its selectivity and potency at serotonin receptors?

- SAR Insights : The 5-chloro and 2-methoxy groups enhance 5-HT affinity by optimizing steric and electronic interactions with transmembrane domains. Substitution at the 4-position (e.g., methyl, propyl) alters β-arrestin vs. G-protein bias, as seen in related analogs .

- Experimental Design : Synthesize analogs with systematic substituent variations (e.g., 5-Br, 2-OCH) and compare binding/functional data. Molecular docking studies (e.g., using 5-HT crystal structures) rationalize observed trends .

Q. How can contradictory data between receptor binding and functional assays be resolved?

- Case Example : A compound may show high 5-HT binding affinity ( nM) but low efficacy in calcium mobilization assays. This discrepancy often reflects biased agonism (e.g., preferential β-arrestin signaling over G-mediated pathways). Use parallel assays (e.g., IP accumulation vs. β-arrestin recruitment) to quantify bias factors .

- Statistical Analysis : Apply the Black-Leff equation to calculate transduction ratios () for quantifying bias .

Q. What strategies optimize enzymatic stability for in vivo pharmacokinetic studies?

- Metabolic Profiling : Incubate the compound with liver microsomes to identify major metabolites (e.g., dechlorination or O-demethylation). Introduce electron-withdrawing groups (e.g., CF) or methyl substituents to block cytochrome P450 oxidation .

- Stability Assays : Monitor half-life () in plasma via LC-MS/MS. Co-administer CYP inhibitors (e.g., ketoconazole) to assess metabolic pathways .

Q. How can advanced analytical methods resolve impurities in scaled-up synthesis?

- Impurity Profiling : Use UPLC-QTOF-MS to detect trace intermediates (e.g., unreacted nitriles). Optimize column chemistry (e.g., C18 with 0.1% TFA mobile phase) for baseline separation of closely eluting peaks .

- Process Optimization : Implement continuous-flow reactors for precise temperature control, reducing side reactions (e.g., over-alkylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。